Bis(2,3,3-trichloroallyl)sulfide

Catalog No.
S12553690
CAS No.
M.F
C6H4Cl6S
M. Wt
320.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2,3,3-trichloroallyl)sulfide

Product Name

Bis(2,3,3-trichloroallyl)sulfide

IUPAC Name

1,1,2-trichloro-3-(2,3,3-trichloroprop-2-enylsulfanyl)prop-1-ene

Molecular Formula

C6H4Cl6S

Molecular Weight

320.9 g/mol

InChI

InChI=1S/C6H4Cl6S/c7-3(5(9)10)1-13-2-4(8)6(11)12/h1-2H2

InChI Key

RZSYWKJIFMATPZ-UHFFFAOYSA-N

Canonical SMILES

C(C(=C(Cl)Cl)Cl)SCC(=C(Cl)Cl)Cl

Bis(2,3,3-trichloroallyl)sulfide is an organosulfur compound characterized by its unique molecular structure, which includes six chlorine atoms and a sulfide group. Its chemical formula is C6_6H4_4Cl6_6S, and it has a molecular weight of approximately 304.664 g/mol. This compound is often utilized in various industrial applications due to its distinctive chemical properties and reactivity. It is primarily recognized for its potential as a reagent in organic synthesis and its role in biological research .

  • Oxidation: This compound can be oxidized to form sulfoxides and sulfones using agents such as hydrogen peroxide or peracids.
  • Reduction: Reduction reactions can convert bis(2,3,3-trichloroallyl)sulfide to its corresponding thiol or sulfide, typically employing reducing agents like lithium aluminum hydride.
  • Substitution: The chlorine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions. Common reagents for this process include sodium hydroxide and potassium tert-butoxide .

Research has indicated that bis(2,3,3-trichloroallyl)sulfide exhibits biological activity, particularly in the context of enzyme interactions and potential therapeutic applications. It can form covalent bonds with nucleophilic sites in proteins and enzymes, altering their activities. This compound has been studied for its potential anti-inflammatory and anticancer properties, similar to other organosulfur compounds derived from plants .

The synthesis of bis(2,3,3-trichloroallyl)sulfide typically involves the reaction of trichloroethylene with sulfur under controlled conditions. The process may require catalysts to enhance reaction rates and yields. Specific reaction conditions often include elevated temperatures and the use of solvents to facilitate the formation of the desired product .

Bis(2,3,3-trichloroallyl)sulfide has various applications across different fields:

  • Chemistry: It serves as a reagent in organic synthesis for creating sulfur-containing compounds.
  • Biology: The compound is investigated for its biochemical properties and potential as a tool for studying enzyme mechanisms.
  • Industry: It is utilized in the production of specialty chemicals and as an intermediate in synthesizing other compounds .

Studies on bis(2,3,3-trichloroallyl)sulfide have focused on its interactions with biological molecules. It can modify protein functions through covalent bonding with nucleophilic sites, leading to significant changes in enzyme activities. This mechanism underlies its potential therapeutic effects and highlights its importance in biochemical research .

Bis(2,3,3-trichloroallyl)sulfide can be compared with several similar compounds based on structural features and reactivity:

Compound NameChemical FormulaNotable Features
Bis(2-chloroethyl)sulfideC4_4H8_8Cl2_2SKnown as a chemical warfare agent
Bis(2,3,3-trichloroallyl)disulfideC6_6H4_4Cl6_6S2_2Used in various industrial applications
Diallyl disulfideC6_6H10_10S2_2Exhibits significant biological activity

These compounds share similar structural characteristics but differ in their chemical reactivity and applications. For instance, bis(2-chloroethyl)sulfide is notorious for its use as a chemical weapon, while bis(2,3,3-trichloroallyl)disulfide finds utility in different industrial contexts .

XLogP3

5.2

Hydrogen Bond Acceptor Count

1

Exact Mass

319.813537 g/mol

Monoisotopic Mass

317.816487 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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